Cycloheptyl formate
Overview
Description
Cycloheptyl formate is an organic compound with the chemical formula C8H14O2. It is an ester formed from cycloheptanol and formic acid. This compound is known for its distinctive odor and is used in various industrial applications, including as a solvent and an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptyl formate is typically synthesized through an esterification reaction between cycloheptanol and formic acid. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction is as follows:
Cycloheptanol+Formic Acid→Cycloheptyl Formate+Water
The reaction conditions usually involve heating the mixture under reflux to drive the reaction to completion and remove the water formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Cycloheptyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into cycloheptanol and formic acid.
Reduction: Reduction of this compound can yield cycloheptanol.
Substitution: Nucleophilic substitution reactions can occur, where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Cycloheptanol and formic acid.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloheptyl formate has several applications in scientific research:
Chemistry: Used as a solvent and an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a fragrance compound.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of cycloheptyl formate primarily involves its hydrolysis to cycloheptanol and formic acid. This hydrolysis can occur under acidic or basic conditions and is facilitated by esterases in biological systems. The formic acid produced can participate in various metabolic pathways, while cycloheptanol can be further metabolized or utilized in synthetic processes.
Comparison with Similar Compounds
Cycloheptyl formate can be compared with other esters of formic acid, such as:
Cyclohexyl formate: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Cyclopentyl formate: Contains a five-membered ring, leading to different physical and chemical properties.
Methyl formate: A simpler ester with a single carbon alkyl group, used widely as a solvent and in organic synthesis.
Uniqueness: this compound’s seven-membered ring structure imparts unique steric and electronic properties, making it distinct from its six- and five-membered ring counterparts. This can influence its reactivity and applications in various fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work and explore its potential in various scientific and industrial domains.
Properties
IUPAC Name |
cycloheptyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-10-8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPTVERBLKLHLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292179 | |
Record name | cycloheptyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75024-32-7 | |
Record name | NSC80660 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cycloheptyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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